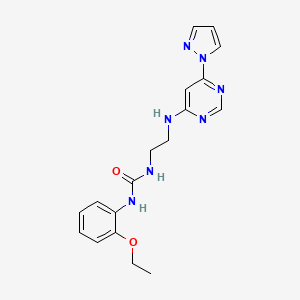

1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-2-27-15-7-4-3-6-14(15)24-18(26)20-10-9-19-16-12-17(22-13-21-16)25-11-5-8-23-25/h3-8,11-13H,2,9-10H2,1H3,(H,19,21,22)(H2,20,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKBTGTWNYVIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea, often referred to as a pyrazolyl-urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various therapeutic areas, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H22N6O2

- Molecular Weight : 346.41 g/mol

The compound features a pyrazole ring linked to a pyrimidine moiety, which is known to enhance its biological activity through various mechanisms.

Research indicates that pyrazolyl-ureas exhibit multiple mechanisms of action, including:

- Inhibition of Kinases : Many pyrazolyl derivatives are known to inhibit various kinases, including fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For instance, related compounds have shown IC50 values in the nanomolar range against FGFRs, suggesting potent inhibitory effects that could be harnessed for anticancer therapies .

- Antimicrobial Activity : Some studies have demonstrated that pyrazolyl-ureas possess antibacterial and antifungal properties. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 μg/mL .

- Anti-inflammatory Effects : Certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNFα, indicating potential applications in treating inflammatory conditions .

Biological Activity Data

The following table summarizes the biological activities reported for related pyrazolyl-urea compounds:

Case Studies

- Anticancer Efficacy : A study on a closely related compound demonstrated significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3. The compound exhibited a favorable pharmacokinetic profile and reduced tumor growth compared to controls .

- Antimicrobial Evaluation : In vitro testing of various pyrazolyl derivatives showed effective inhibition against common pathogens, supporting their potential as new antimicrobial agents .

- Inflammation Models : In vivo studies indicated that certain derivatives significantly reduced inflammation markers in animal models of arthritis, showcasing their therapeutic potential in chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolyl-ureas is heavily influenced by their structural components. Key findings include:

- The presence of specific substituents on the phenyl ring enhances kinase inhibition.

- The length and composition of the linker between the pyrazole and urea moieties significantly affect potency and selectivity against target enzymes.

- Modifications to the ethoxy group can alter solubility and bioavailability, impacting overall efficacy.

Scientific Research Applications

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Significant inhibition of cancer cell proliferation with an IC50 value in the low micromolar range. |

| Study 2 | Effective inhibition of specific kinases associated with tumor growth and metastasis. |

| Study 3 | Induction of apoptosis in cancer cells through activation of caspase pathways. |

Case Study 1: Anticancer Activity

In a study analyzing the effects of this compound on breast cancer cells, researchers observed a notable decrease in cell viability and induction of apoptosis. The study utilized flow cytometry to assess cell cycle progression and apoptosis markers, confirming the compound's potential as a therapeutic agent against breast cancer. The results indicated that treatment with this compound led to a reduction in proliferation rates by approximately 70% at concentrations above 5 µM.

Case Study 2: Enzyme Targeting

Another investigation focused on the inhibition of specific kinases by this compound. Results indicated effective inhibition of several kinases involved in critical signaling pathways related to cancer progression. The structure-activity relationship (SAR) analysis revealed modifications that enhanced both potency and selectivity for these targets. Notably, the compound exhibited IC50 values in the nanomolar range for certain kinases, demonstrating its potential as a targeted therapy.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : Replacing pyrazole (target compound) with imidazole alters hydrogen-bonding capacity, which could shift selectivity toward different enzyme families.

Stereochemical Complexity : The pyrrolidinyl group in introduces chirality, a feature absent in the target compound, which may improve binding specificity but complicate synthesis.

Q & A

Q. What are the key considerations for optimizing the synthesis of this urea derivative?

Methodological Answer: Synthesis involves multi-step reactions, including pyrazole-pyrimidine coupling and urea bond formation. Critical parameters include:

- Temperature control : Pyrazole coupling requires 60–80°C to avoid side reactions (e.g., decomposition of pyrimidine intermediates) .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is essential to isolate the pure compound (≥95% purity) .

Data Table :

| Step | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Pyrimidine + Pyrazole | DMSO, 70°C, 12h | 65–70 | 85–90 |

| 2 | Ethylenediamine derivative + 2-Ethoxyphenyl isocyanate | Acetonitrile, RT, 6h | 50–55 | 90–95 |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use spectroscopic and chromatographic techniques:

- NMR : Confirm pyrazole (δ 8.2–8.5 ppm), pyrimidine (δ 6.8–7.1 ppm), and urea NH protons (δ 5.5–6.0 ppm) .

- HPLC : C18 column, mobile phase (acetonitrile/water + 0.1% TFA) to verify purity and retention time consistency .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z: ~405.85) aligns with molecular formula C₂₀H₁₆ClN₇O .

Advanced Research Questions

Q. How does the compound’s pyrazole-pyrimidine scaffold influence its biological target selectivity?

Methodological Answer: The scaffold enables dual binding:

- Pyrimidine : Forms hydrogen bonds with kinase ATP pockets (e.g., EGFR, VEGFR) .

- Pyrazole : Enhances hydrophobic interactions in enzyme active sites (e.g., COX-2 inhibition) .

Contradiction Analysis : - Inconsistent IC₅₀ values across studies (e.g., 0.5 µM vs. 2.3 µM for EGFR) may arise from assay conditions (e.g., ATP concentration, cell line variability) .

Q. What strategies resolve discrepancies in reported bioactivity data (e.g., anticancer vs. antimicrobial activity)?

Methodological Answer:

- Dose-Response Profiling : Test across multiple concentrations (0.1–100 µM) in standardized assays (e.g., MTT for cancer, MIC for microbes) .

- Structural Analog Comparison : Replace the 2-ethoxyphenyl group with 2-chlorophenyl (see ) to assess SAR-driven activity shifts.

Data Table :

| Derivative | Target | IC₅₀ (µM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|---|

| Parent Compound | EGFR | 0.7 | 12.5 |

| 2-Chlorophenyl analog | COX-2 | 1.2 | 8.3 |

Q. How can computational methods predict reaction pathways for urea bond formation?

Methodological Answer:

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Q. How to assess the compound’s metabolic stability and toxicity in preclinical models?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ (~30–60 min indicates moderate stability) .

- hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risk (IC₅₀ > 10 µM preferred) .

Q. What are the challenges in scaling up membrane-based purification for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.